Explicit Citation as a Key Intermediate in Patent-Protected Kinase Inhibitor Scaffolds Versus Generic Analogs
Multiple granted patents explicitly identify 4-(2-methyl-1,3-thiazol-4-yl)aniline, by name or Markush structure, as an essential intermediate for synthesizing protein kinase inhibitors targeting SYK, ZAP-70, Aurora-2, and GSK-3 kinases [1][2]. In contrast, the regioisomeric 3-(2-methyl-1,3-thiazol-4-yl)aniline (CAS 89250-34-0) is not claimed in these same patent families, which specifically require para-substituted aniline derivatives to achieve the desired potency and selectivity profiles. The des-methyl analog 4-(1,3-thiazol-4-yl)aniline (CAS 60759-10-6) also lacks the 2-methyl substituent specified in the Markush claims. This patent-backed exclusivity provides procurement justification: the target compound is a direct input for synthesizing composition-of-matter protected clinical candidates.
| Evidence Dimension | Patent Claim Scope for Kinase Inhibitor Intermediates |
|---|---|
| Target Compound Data | Explicitly claimed as a necessary intermediate in US7276502 (SYK/ZAP-70 inhibitors) and US7488727 (GSK-3/Aurora-2 inhibitors) |
| Comparator Or Baseline | 3-(2-methyl-1,3-thiazol-4-yl)aniline (meta-isomer): Not claimed in these patents. 4-(1,3-thiazol-4-yl)aniline (des-methyl): Not claimed. |
| Quantified Difference | Target compound is present in Markush claims; comparators are excluded by structural limitations of the claims. |
| Conditions | Patent documents US7276502 and US7488727; medicinal chemistry scaffold requirements. |
Why This Matters
Procurement of the exact claimed intermediate is essential for synthesizing patent-protected inhibitor series; use of a non-claimed isomer would not produce the same proprietary compounds and could compromise freedom-to-operate or SAR reproducibility.
- [1] Bemis, G., et al. (2007). Thiazoles useful as inhibitors of protein kinases. US Patent US7276502B2. View Source
- [2] Charifson, P.S., et al. (2009). Thiazole compounds useful as inhibitors of protein kinase. US Patent US7488727B2. View Source
